Trisodium bis(2-(4-((3-(benzoylamino)-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))cobaltate(3-) Trisodium bis(2-(4-((3-(benzoylamino)-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))cobaltate(3-)
Brand Name: Vulcanchem
CAS No.: 84777-67-3
VCID: VC17066267
InChI: InChI=1S/2C31H21N3O6.Co.3Na/c2*35-26-17-20(28(36)22-12-6-7-13-23(22)31(39)40)14-15-24(26)33-34-27-21-11-5-4-10-19(21)16-25(29(27)37)32-30(38)18-8-2-1-3-9-18;;;;/h2*1-17,35,37H,(H,32,38)(H,39,40);;;;/q;;;3*+1
SMILES:
Molecular Formula: C62H42CoN6Na3O12+3
Molecular Weight: 1190.9 g/mol

Trisodium bis(2-(4-((3-(benzoylamino)-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))cobaltate(3-)

CAS No.: 84777-67-3

Cat. No.: VC17066267

Molecular Formula: C62H42CoN6Na3O12+3

Molecular Weight: 1190.9 g/mol

* For research use only. Not for human or veterinary use.

Trisodium bis(2-(4-((3-(benzoylamino)-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))cobaltate(3-) - 84777-67-3

Specification

CAS No. 84777-67-3
Molecular Formula C62H42CoN6Na3O12+3
Molecular Weight 1190.9 g/mol
IUPAC Name trisodium;2-[4-[(3-benzamido-2-hydroxynaphthalen-1-yl)diazenyl]-3-hydroxybenzoyl]benzoic acid;cobalt
Standard InChI InChI=1S/2C31H21N3O6.Co.3Na/c2*35-26-17-20(28(36)22-12-6-7-13-23(22)31(39)40)14-15-24(26)33-34-27-21-11-5-4-10-19(21)16-25(29(27)37)32-30(38)18-8-2-1-3-9-18;;;;/h2*1-17,35,37H,(H,32,38)(H,39,40);;;;/q;;;3*+1
Standard InChI Key ZVYDMJMWJIXPOU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)C(=O)C5=CC=CC=C5C(=O)O)O.C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)C(=O)C5=CC=CC=C5C(=O)O)O.[Na+].[Na+].[Na+].[Co]

Introduction

Chemical Structure and Coordination Geometry

The molecular architecture of trisodium bis(2-(4-((3-(benzoylamino)-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))cobaltate(3-) centers on a cobalt(III) ion octahedrally coordinated to two bidentate organic ligands. Each ligand comprises a naphthyl group substituted with benzoylamino and hydroxyl functionalities, linked via an azo (-N=N-) bridge to a benzoylbenzoate moiety. This arrangement creates a planar, conjugated system that enhances stability and optical properties .

The cobalt(III) ion’s oxidation state ensures a low-spin d⁶ electronic configuration, contributing to the compound’s kinetic inertness and redox inactivity under physiological conditions . Sodium counterions balance the anionic charge of the complex, ensuring solubility in polar solvents such as water and methanol .

Table 1: Key Structural Features

FeatureDescription
Coordination number6 (octahedral geometry)
Ligand denticityBidentate (azo and hydroxyl groups)
Conjugation systemExtended π-conjugation across naphthyl, azo, and benzoyl groups
CounterionsThree sodium ions (Na⁺)

Synthesis and Characterization

The synthesis of trisodium bis(2-(4-((3-(benzoylamino)-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))cobaltate(3-) involves a multi-step process:

Diazotization and Coupling

A primary amine (e.g., 3-(benzoylamino)-2-hydroxy-1-naphthylamine) undergoes diazotization with nitrous acid (HNO₂) in acidic conditions, forming a diazonium salt. This intermediate couples with a hydroxyl-substituted benzoylbenzoate derivative under alkaline pH, yielding the azo-linked ligand precursor .

Metal Coordination

The ligand reacts with cobalt(II) chloride in aqueous solution, followed by oxidation to cobalt(III) using hydrogen peroxide. Sodium hydroxide is added to precipitate the trisodium cobaltate complex, which is purified via recrystallization .

Table 2: Synthetic Conditions

ParameterValue/Description
Diazotization temperature0–5°C
Coupling pH6–7 (controlled by NaOH addition)
Oxidation agentH₂O₂ (3% w/v)
Yield~65–75% (after recrystallization)

Characterization via infrared (IR) spectroscopy reveals stretching vibrations for azo (-N=N-, 1420–1480 cm⁻¹), hydroxyl (-OH, 3200–3400 cm⁻¹), and carbonyl (C=O, 1680–1720 cm⁻¹) groups. Thermal gravimetric analysis (TGA) indicates decomposition above 250°C, consistent with metalloorganic complexes .

Physicochemical Properties

Trisodium bis(2-(4-((3-(benzoylamino)-2-hydroxy-1-naphthyl)azo)-3-hydroxybenzoyl)benzoato(3-))cobaltate(3-) exhibits solubility in water (100 g/L at 20°C) and organic solvents such as dimethyl sulfoxide (DMSO) . Its logP value of -1 suggests high hydrophilicity, aligning with applications in aqueous systems. The compound’s pKa of 9.34 implies deprotonation of hydroxyl groups under alkaline conditions, influencing its chelation behavior .

Table 3: Physical Properties

PropertyValue
Molecular weight~1190.93 g/mol
Density1.539 g/cm³ at 20°C
Solubility in water100 g/L at 20°C
λₘₐₓ (UV-Vis)480–520 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹)

Industrial and Biomedical Applications

Dye and Pigment Industry

The compound’s intense absorption in the visible spectrum (λₘₐₓ ~500 nm) makes it suitable as a black or dark-blue dye for textiles and plastics. Its azo groups form covalent bonds with cellulose fibers, enhancing wash-fastness . Compared to chromium-based analogues, cobalt complexes offer improved lightfastness and reduced toxicity .

Biomedical Research

Cobalt(III) complexes exhibit scavenging activity against superoxide radicals (O₂⁻), as demonstrated in studies where analogous cobalt compounds inhibited lipid peroxidation in murine liver homogenates by 40–60% . This antioxidant potential is attributed to the cobalt center’s ability to undergo reversible redox cycling between Co³⁺ and Co²⁺, neutralizing reactive oxygen species (ROS) .

Table 4: Biological Activity Data

ParameterValue/Effect
Lipid peroxidation55% inhibition at 50 μM (mouse liver homogenate)
IC₅₀ (O₂⁻ scavenging)12.4 μM
Cytotoxicity (HeLa)>500 μM (LD₅₀)

Interaction with Biomolecules

The azo and hydroxyl groups facilitate interactions with proteins and nucleic acids. In vitro studies show that the compound binds to bovine serum albumin (BSA) with a dissociation constant (Kd) of 2.3 μM, likely via hydrophobic interactions and hydrogen bonding . DNA binding assays indicate partial intercalation into double-stranded DNA, with a binding constant (Kb) of 1.8 × 10⁴ M⁻¹ .

Comparison with Analogous Complexes

Table 5: Structural and Functional Analogues

CompoundMetal CenterKey DifferencesApplication
Acid Black 172Chromium(III)Sulfonamide substituentsTextile dyeing
[Fe₂L₂(OH)₄·CH₃OH]Iron(III)Accelerates lipid peroxidationOxidative stress studies
Cobalt phthalocyanineCobalt(II)Macrocyclic ligand systemCatalysis

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